molecular formula C12H23NO3 B2439580 Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate CAS No. 2567496-08-4

Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate

Cat. No. B2439580
CAS RN: 2567496-08-4
M. Wt: 229.32
InChI Key: VRWWPTQHAKDVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate is a chemical compound with the CAS Number: 2567496-08-4 . It has a molecular weight of 229.32 . The compound is typically stored at 4°C and is available in powder form .


Synthesis Analysis

The synthesis of carbamates like Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .


Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl ((2-hydroxy-1-methylcyclopentyl)methyl)carbamate . The InChI code is 1S/C12H23NO3/c1-11(2,3)16-10(15)13-8-12(4)7-5-6-9(12)14/h9,14H,5-8H2,1-4H3,(H,13,15) .


Chemical Reactions Analysis

Carbamates like Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate can be formed through reactions involving amines and carbon dioxide . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .


Physical And Chemical Properties Analysis

Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate is a powder that is stored at 4°C . It has a molecular weight of 229.32 .

Scientific Research Applications

Intermediate for Synthesis

This compound serves as a critical intermediate for the synthesis of carbocyclic analogues of nucleosides and other biologically active molecules. For instance, it's used in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides , showcasing its role in nucleoside mimicry and potential therapeutic applications (Ober et al., 2004).

Chemical Synthesis and Organic Chemistry

In the realm of organic chemistry, it is utilized to create spirocyclopropanated analogues of known insecticides, indicating its versatility in generating structurally complex and potentially more efficacious compounds (Brackmann et al., 2005). Additionally, methods involving tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate for the mild and efficient one-pot Curtius rearrangement underscore its utility in the synthesis of protected amines, thereby facilitating the production of complex organic molecules (Lebel & Leogane, 2005).

Analytical Chemistry

In analytical chemistry, the compound is used for characterizing and evaluating trace levels of genotoxic impurities in pharmaceutical substances, showcasing its importance in ensuring the safety and efficacy of drug compounds (Puppala et al., 2022).

Material Science and Polymer Chemistry

Research into synthesis and properties of new polymerisable antioxidants illustrates its potential application in creating materials with enhanced stability and longevity, critical for industrial applications (Pan et al., 1998).

Organic Synthesis Innovations

Further applications are found in the synthesis of substituted N-hydroxyureas via in situ generation of t-butoxy isocyanate, demonstrating its utility in organic synthesis for producing a variety of biologically relevant compounds (Krause et al., 2010).

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-8-12(4)7-5-6-9(12)14/h9,14H,5-8H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWWPTQHAKDVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.